molecular formula C10H13NO5S B2459230 3-Dimethylsulfamoyl-4-methoxy-benzoic acid CAS No. 786728-89-0

3-Dimethylsulfamoyl-4-methoxy-benzoic acid

Cat. No.: B2459230
CAS No.: 786728-89-0
M. Wt: 259.28
InChI Key: MQLMCRQJDMMJSS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Sulfonamide and Carboxylic Acid Motifs in Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R−S(=O)2−NR2), holds a storied place in the history of medicine. wikipedia.org The discovery of sulfonamides, or "sulfa drugs," in the 1930s marked the dawn of the antibiotic age, providing the first effective chemotherapeutic agents against bacterial infections before the widespread availability of penicillin. researchgate.netnih.gov This breakthrough revolutionized medicine and established the sulfonamide moiety as a critical pharmacophore. nih.gov Beyond their antimicrobial properties, sulfonamides are integral to the development of a wide array of pharmaceuticals, including diuretics, antidiabetic agents, and anticonvulsants. researchgate.netnih.gov In organic chemistry, the rigidity and crystallinity of the sulfonamide group make it a classic tool for the derivatization and identification of amines. wikipedia.org

Equally fundamental is the carboxylic acid group (-COOH), a cornerstone of organic chemistry. Benzoic acid, a simple aromatic carboxylic acid, has been known since the 16th century and its derivatives are widespread in nature. ymerdigital.comijarsct.co.in Carboxylic acids are central to biochemistry, forming the basis of amino acids and fatty acids. In chemical synthesis, their reactivity allows for a vast range of transformations, making them invaluable starting materials and intermediates for creating more complex molecules, including pharmaceuticals, polymers, and dyes. ijarsct.co.in

Overview of Benzoic Acid Derivatives in Advanced Chemical Synthesis and Biological Inquiry

Benzoic acid and its derivatives are a class of organic compounds extensively studied for their diverse applications in medicine, biotechnology, and advanced synthesis. ymerdigital.comontosight.ai They serve as versatile building blocks, with the benzene (B151609) ring and carboxyl group allowing for targeted modifications to fine-tune a molecule's properties. ijarsct.co.inchemixl.com This adaptability has led to their use in synthesizing a multitude of active pharmaceutical ingredients (APIs). nbinno.comossila.com

In the realm of biological inquiry, benzoic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. ymerdigital.comijarsct.co.insci-hub.se For instance, researchers have designed and synthesized novel benzoic acid derivatives as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment. sci-hub.senih.gov The structure-activity relationship of these derivatives is a subject of intense study, as modifications to the benzoic acid scaffold can significantly alter a compound's interaction with biological targets. ijarsct.co.in

Positioning of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid within Contemporary Organic and Medicinal Chemistry Research

This compound emerges at the intersection of these well-established chemical fields. Its structure incorporates the biologically significant sulfonamide group and the synthetically versatile benzoic acid framework. The presence of a methoxy (B1213986) group (-OCH3) and two methyl groups on the sulfonamide nitrogen further refines its chemical properties.

This compound is recognized as a valuable intermediate and building block in synthetic chemistry. For example, related structures like methyl 3-methoxy-4-methylbenzoate are cited as important intermediates for pharmaceutical preparations. google.com The synthesis of such compounds often starts with substituted benzoic acids which undergo reactions like chlorosulfonation to introduce the sulfonyl group, followed by reaction with an amine to form the final sulfonamide.

The specific arrangement of the dimethylsulfamoyl and methoxy groups on the benzoic acid ring creates a unique electronic and steric profile, making it a target for the synthesis of more complex molecules in drug discovery programs. While extensive biological activity data for this specific compound is not widely published in mainstream literature, its structural motifs are present in molecules with known pharmacological relevance. The combination of a sulfonamide, known for its diverse bioactivity, and a methoxy-substituted benzoic acid, a common scaffold in medicinal chemistry, positions this compound as a compound of interest for further investigation and as a precursor for novel therapeutic agents.

Below is a table summarizing the key chemical information for this compound.

PropertyData
Compound Name This compound
Molecular Formula C10H13NO5S
Monoisotopic Mass 259.05145 Da
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
InChIKey MQLMCRQJDMMJSS-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMCRQJDMMJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Dimethylsulfamoyl 4 Methoxy Benzoic Acid and Analogues

Precursor Synthesis and Starting Material Derivatization Strategies

The synthesis of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid typically commences with a readily available substituted benzoic acid, most commonly 4-methoxybenzoic acid, also known as p-anisic acid. nist.govsigmaaldrich.com This precursor serves as the foundational scaffold upon which the desired functional groups are installed.

Strategies for the synthesis of 4-methoxybenzoic acid itself often involve the methylation of p-hydroxybenzoic acid. quickcompany.in This transformation can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. quickcompany.in Another route to substituted benzoic acids is the oxidation of the corresponding toluene (B28343) derivative; for instance, p-methoxy toluene can be oxidized to yield p-anisic acid. chemicalbook.com

Derivatization of the starting material is a critical step that dictates the regiochemical outcome of subsequent reactions. The existing methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring direct the position of incoming electrophiles. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing influence is harnessed in the subsequent chlorosulfonation step to install the sulfonyl group at the desired 3-position, which is ortho to the methoxy group and meta to the carboxylic acid group.

Starting MaterialSynthetic Method for PrecursorReagentsReference
p-Hydroxybenzoic AcidMethylationDimethyl Sulfate, NaOH/KOH quickcompany.in
p-Methoxy TolueneCatalytic OxidationCoBr₂·6H₂O, MnBr₂·4H₂O, Oxygen chemicalbook.com
p-Toluenesulfonyl chlorideOxidationChromium (VI) oxide chemicalbook.com

Sulfonylation and Chlorosulfonation Reactions in the Synthesis of Sulfamoyl Benzoic Acids

The introduction of the sulfamoyl group is a pivotal stage in the synthesis. This is typically accomplished through a two-step process: an initial chlorosulfonation reaction followed by coupling with an amine.

Direct Chlorosulfonation of Substituted Benzoic Acids

Direct chlorosulfonation is a primary method for introducing a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring. In the synthesis of this compound, the precursor 4-methoxybenzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H). The electrophilic aromatic substitution reaction is guided by the existing substituents on the benzoic acid ring. The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and ensure the desired regioselectivity. For many substituted benzoic acids, this reaction effectively introduces the chlorosulfonyl group at the position ortho to the activating group and meta to the deactivating group.

Formation of Sulfamoyl Linkages via Amine Coupling

Once the 3-chlorosulfonyl-4-methoxy-benzoic acid intermediate is formed, the next step is the creation of the sulfonamide linkage. This is achieved by reacting the sulfonyl chloride with a suitable amine. For the target compound, dimethylamine (B145610) is used. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N,N-dimethylsulfamoyl group. researchgate.net This amination step is a common and efficient method for converting sulfonyl chlorides into their corresponding sulfonamides. The final product is often isolated through acidification and subsequent recrystallization.

Reaction StepReagentsIntermediate/ProductReference
Chlorosulfonation4-Methoxybenzoic acid, Chlorosulfonic acid3-Chlorosulfonyl-4-methoxy-benzoic acid
Amine Coupling3-Chlorosulfonyl-4-methoxy-benzoic acid, DimethylamineThis compound

Functional Group Interconversions and Advanced Transformations on the Benzoic Acid Scaffold

Further derivatization of the this compound molecule can be performed to create a library of analogues for various research applications. These transformations typically target the carboxylic acid and methoxy moieties.

Esterification and Amidation Reactions of the Carboxylic Acid Group

Esterification: The carboxylic acid group can be readily converted into an ester through various methods. The Fischer esterification is a classic approach, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.compbworks.com

Amidation: The direct conversion of the carboxylic acid to an amide requires coupling agents to activate the carboxyl group for nucleophilic attack by an amine. A variety of reagents can be used to facilitate this transformation. For instance, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Other methods employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods provide a straightforward protocol for forming amide bonds under relatively mild conditions. nih.govresearchgate.net

TransformationReagents/ConditionsProduct TypeReference
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester masterorganicchemistry.compbworks.com
AmidationAmine, Coupling Agent (e.g., TiCl₄, DCC/DMAP)Amide nih.govnih.gov

Derivatization of the Methoxy Moiety

The methoxy group on the benzoic acid scaffold represents another site for chemical modification. A common transformation is the cleavage of the methyl ether to yield a free hydroxyl group (demethylation). This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This demethylation process converts the 4-methoxy group into a 4-hydroxy group, significantly altering the electronic and solubility properties of the molecule. The reverse reaction, methylation of a hydroxyl group to a methoxy group, is also a common synthetic step, often used as a protecting group strategy during multi-step syntheses. google.commdpi.com Such functional group interconversions are essential for creating structural diversity and exploring structure-activity relationships in medicinal chemistry.

Modifications and Substitutions on the Dimethylsulfamoyl Group

The dimethylsulfamoyl group, -SO₂N(CH₃)₂, is a key functional component of the title compound, but it also serves as a versatile scaffold for chemical modification. Research into analogues often involves the replacement of the two methyl groups with a wide array of other alkyl or aryl substituents. This is typically achieved by reacting the precursor, 4-methoxy-3-(chlorosulfonyl)benzoic acid, or its corresponding ester, with various primary or secondary amines. researchgate.net This nucleophilic substitution reaction displaces the chloride on the sulfonyl group to form a new N-substituted sulfonamide.

The objective of these modifications is often to explore structure-activity relationships (SAR) in medicinal chemistry contexts. nih.gov By systematically altering the substituents on the sulfonamide nitrogen, chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its interaction with biological targets. researchgate.netnih.gov

For instance, in the development of specific agonists for the LPA₂ receptor, a variety of complex amines have been utilized to create a library of sulfamoyl benzoic acid analogues. nih.gov Similarly, research into cytosolic phospholipase A2α inhibitors involved the synthesis of numerous derivatives by reacting methyl 4-(chlorosulfonyl)benzoate with amines like N-benzylaniline or tryptamine, followed by hydrolysis of the ester. researchgate.net These studies demonstrate the synthetic accessibility of a diverse range of analogues through modification at the sulfamoyl nitrogen.

The table below summarizes examples of substituents that can be introduced onto the sulfamoyl nitrogen, based on analogous synthetic approaches.

Reactant AmineResulting N-SubstituentsSynthetic Context/RationaleReference
N-Benzylaniline-N(Benzyl)(Phenyl)Exploration of SAR for cPLA2α inhibitors researchgate.net
Tryptamine-NH(CH₂CH₂-Indole)Synthesis of potential cPLA2α inhibitors researchgate.net
Piperidine-N(CH₂)₅ (Piperidin-1-yl)Generation of analogues for NF-κB activation studies nih.gov
1-(4-bromobutyl)indoline-2,3-dione-N(Butyl-indolinedione)Design of specific agonists for the LPA₂ receptor nih.gov

Emerging Synthetic Routes and Green Chemistry Approaches

Traditional methods for synthesizing aromatic sulfonamides often rely on the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine, frequently using chlorinated solvents. researchgate.net While effective, these methods can generate significant chemical waste and utilize hazardous materials. In response, emerging synthetic routes are increasingly focused on the principles of green chemistry, aiming to improve efficiency, reduce environmental impact, and enhance safety. sci-hub.se

One significant advancement is the development of solvent-free or "neat" reaction conditions. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, represents a frontier in this area. A one-pot, solvent-free mechanochemical process has been demonstrated for sulfonamide synthesis, involving a tandem oxidation-chlorination of disulfides followed by amination. rsc.orgrsc.org This method avoids the use of large volumes of organic solvents, leading to a dramatic reduction in the environmental factor (E-factor), a key metric in green chemistry that measures the mass ratio of waste to the desired product. rsc.org

The use of water as a reaction solvent is another cornerstone of green sulfonamide synthesis. sci-hub.se Water is non-toxic, non-flammable, and inexpensive, making it an ideal medium for certain reactions. Facile and environmentally benign methods have been developed where sulfonyl chlorides react with amino acids in aqueous solutions using simple bases like sodium carbonate. sci-hub.se

Furthermore, electrochemical methods are emerging as a powerful green alternative. Electrochemistry can drive the synthesis of aromatic sulfonamides without the need for stoichiometric chemical oxidants, which are often expensive and generate waste. chemistryworld.com This approach uses electricity as a "traceless" reagent to achieve the desired transformation, representing a significant step towards more sustainable chemical manufacturing. chemistryworld.com

The following table compares traditional and emerging green synthetic approaches for sulfonamides.

ParameterTraditional ApproachEmerging Green ApproachReference
SolventOften chlorinated solvents (e.g., DCM) or pyridineSolvent-free (mechanochemistry), water, or benign solvents sci-hub.sersc.org
MethodologySolution-phase chemistryMechanosynthesis (ball milling), electrochemistry rsc.orgrsc.orgchemistryworld.com
Reagents/CatalystsStoichiometric bases (e.g., pyridine), chemical oxidantsCatalytic solid acids, solid inorganic reagents, electrons as reagents rsc.orgchemistryworld.com
Efficiency (E-Factor)High (e.g., ~112 for sulfonamide synthesis step)Significantly lower (e.g., ~1 for sulfonamide synthesis step) rsc.org
Environmental ImpactHigher waste generation, use of hazardous materialsReduced waste, improved atom economy, use of safer materials sci-hub.se

Chemical Reactivity and Mechanistic Studies of 3 Dimethylsulfamoyl 4 Methoxy Benzoic Acid and Its Derivatives

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions, most notably nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with another nucleophile, proceeding through a tetrahedral intermediate. openstax.org The reactivity of the carbonyl carbon is central to these transformations.

A key transformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid is its conversion to the corresponding acyl chloride, 3-Dimethylsulfamoyl-4-methoxy-benzoyl chloride. This is a critical step in the synthesis of amide derivatives, such as the antipsychotic drug Amisulpride. The formation of the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. youtube.com

Common chlorinating agents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orglibretexts.orgchemguide.co.uk The reaction with thionyl chloride is particularly common and proceeds through an acyl chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to form the final acyl chloride product. libretexts.orgkhanacademy.org

Table 1: Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Conditions
Thionyl Chloride SOCl₂ SO₂, HCl Often used with a solvent like DCM; can be catalyzed by DMF
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Milder and more selective than SOCl₂, often used with a DMF catalyst at room temperature

This table summarizes common reagents used to convert carboxylic acids to acyl chlorides, a key reaction for this compound. libretexts.orgchemguide.co.ukresearchgate.net

Reactivity Profile of the Sulfamoyl Group

The N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂] is generally stable but can participate in specific reactions. Its primary reactivity centers on potential substitutions at the nitrogen atom, although the presence of two methyl groups makes it a tertiary sulfonamide, limiting typical N-H substitution reactions seen in primary or secondary sulfonamides.

While direct N-substitution on the existing N,N-dimethylsulfamoyl group is not typical, the synthesis of this moiety itself involves N-substitution. The parent compound, 4-methoxy-3-sulfamoylbenzoic acid, possesses a primary sulfonamide group (-SO₂NH₂) which can be readily alkylated. The synthesis of this compound would involve the reaction of 4-methoxy-3-sulfamoylbenzoic acid with a methylating agent.

Conversely, reactions involving the cleavage of the S-N bond can occur under harsh conditions. More relevant is the reactivity of related sulfamoyl chlorides (R-SO₂Cl) with amines. For instance, N,N-dimethylsulfamoyl chloride is synthesized from dimethylamine (B145610) and sulfuryl chloride and serves as a versatile reagent for introducing the dimethylsulfamoyl group onto other molecules, such as phenols or amines, via nucleophilic substitution. ontosight.ai Kinetic studies on related systems, such as the reactions of N-aryl sulfamoyl chlorides with anilines, show that these reactions proceed via a concerted or stepwise mechanism depending on the specific substituents. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence its reactivity towards aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. msu.edu The carboxylic acid (-COOH) and dimethylsulfamoyl (-SO₂N(CH₃)₂) groups are both deactivating and meta-directing because they withdraw electron density from the ring. libretexts.orglibretexts.org

Table 2: Directing Effects of Substituents on the Benzene Ring

Substituent Position Type Directing Effect
-OCH₃ 4 Activating Ortho, Para
-SO₂N(CH₃)₂ 3 Deactivating Meta

This table outlines the electronic effects of the functional groups on the aromatic ring of this compound, which dictate the regioselectivity of electrophilic aromatic substitution reactions. msu.edumasterorganicchemistry.com

An example of such a reaction is iodination, which can lead to the formation of iodo-derivatives, which are known impurities or synthetic intermediates in related pharmaceutical compounds like Amisulpride. synzeal.comnih.gov

Oxidation and Reduction Pathways

The functional groups of this compound exhibit different susceptibilities to oxidation and reduction.

Oxidation: The methoxy group (-OCH₃) and the benzene ring can be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening or demethylation. The tertiary amine functionality within the dimethylsulfamoyl group could potentially be oxidized to an N-oxide, although this is less common for sulfonamides. The electrochemical oxidation of related aniline (B41778) derivatives has been studied, providing insight into potential metabolic or degradation pathways. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (3-Dimethylsulfamoyl-4-methoxy-benzyl alcohol). This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The aldehyde may be formed as an intermediate but is usually difficult to isolate as it is more reactive than the starting carboxylic acid. libretexts.org The aromatic ring is generally resistant to reduction except under forcing conditions, such as catalytic hydrogenation at high pressure and temperature.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Mechanistic Elucidation

Elucidating the reaction mechanisms and characterizing the products and intermediates of reactions involving this compound requires a suite of advanced analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is essential for structural elucidation of reactants, products, and stable intermediates.

Infrared (IR) Spectroscopy is used to monitor the progress of reactions by observing the appearance or disappearance of characteristic vibrational frequencies, such as the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the sharp C=O stretch of the acyl chloride (around 1750-1800 cm⁻¹). wikipedia.org Studies on related p-methoxybenzoic acid have used IR and Raman spectroscopy to assign vibrational modes. researchgate.net

Mass Spectrometry (MS) , often coupled with chromatography (GC-MS or LC-MS), is critical for determining the molecular weight of products and intermediates and for analyzing reaction mixtures.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring reaction kinetics, assessing purity, and separating complex mixtures of benzoic acid derivatives. sigmaaldrich.comtandfonline.com Reversed-phase columns (e.g., C18) are commonly used. sigmaaldrich.com The separation of Amisulpride from its impurities, which can include derivatives of the title compound, is a key quality control application. sphinxsai.comnih.gov

Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress. However, for highly reactive species like acyl chlorides, TLC can be problematic as the silica (B1680970) gel stationary phase can cause hydrolysis back to the carboxylic acid. researchgate.netresearchgate.netakjournals.com

These techniques are indispensable for confirming reaction outcomes, identifying byproducts, and gathering the data needed to propose and validate reaction mechanisms for this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Sulfamoyl Benzoic Acid Analogues

Impact of Substitutions on the Dimethylsulfamoyl Moiety on Biological Activity

The N,N-disubstituted sulfamoyl group is a critical determinant of biological activity. Modifications to the substituents on the sulfonamide nitrogen can lead to significant changes in potency. In a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), the parent compound with an N,N-dibenzyl substitution was structurally modified. researchgate.net

Replacing the benzyl (B1604629) groups with other residues, such as naphthyl, naphthylmethyl, or indolylalkyl moieties, did not uniformly increase activity. researchgate.net For instance, replacing one benzyl group with hydrogen did not cause a significant change in activity. researchgate.net However, introducing a chlorine atom at the 4-position of one of the phenyl residues on the nitrogen led to a notable increase in inhibitory effect. researchgate.net The most significant gains in potency were achieved when the structural modifications converged with known potent inhibitors, suggesting that the volume and nature of the groups on the sulfamoyl nitrogen are crucial for optimal interaction with the biological target. researchgate.net

Below is a summary of the inhibitory activity of selected N-substituted 4-sulfamoylbenzoic acid derivatives against cPLA2α.

Compound IDN-SubstituentsIC50 (µM)
3 N,N-dibenzyl18
33 N-benzyl, N-(4-chlorobenzyl)12
42 N-benzyl, N-indol-3-ylethyl> 33
85 N-(1-benzylindol-3-yl)ethyl, N-methyl0.25

Data sourced from a study on cPLA2α inhibitors. researchgate.net

Influence of Substituents on the Benzoic Acid Ring System

Substitutions on the aromatic ring of the benzoic acid core profoundly affect the molecule's biological profile through a combination of positional, electronic, and steric effects.

Positional Isomer Effects

The relative positions of the carboxylic acid and sulfamoyl groups on the benzene (B151609) ring are critical for biological activity. Studies on analogues of sulfamoyl benzoic acid as agonists for the lysophosphatidic acid receptor 2 (LPA2) demonstrated that the arrangement of these functional groups is paramount. nih.gov When the carboxy group was moved from the ortho position relative to the sulfamoyl linkage to either the meta or para positions, the agonistic activity at the LPA2 receptor was completely abolished. nih.gov

Electronic and Steric Effects of Ring Substituents

The electronic nature and size of additional substituents on the benzoic acid ring can fine-tune the activity of sulfamoyl benzoic acid analogues. Research has shown that introducing electron-withdrawing groups can enhance potency. For example, the addition of a chloro group meta to the carboxy group in a series of LPA2 receptor agonists resulted in a compound with picomolar affinity. nih.gov Similarly, other studies have found that hydrophobic, electron-withdrawing substituents like chloro and bromo groups on the benzene ring are favorable for activity, whereas hydrogen-bond forming groups like nitro, methoxy (B1213986), and amino can lead to a decline in activity, suggesting a need for hydrophobic components in certain scaffolds. nih.gov

The electronic properties of substituents on 3- and 4-substituted benzoic acids have been correlated with their biological activity. In one study, activity increased as the energy of the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) decreased. nih.gov However, steric effects can also play a significant role. Bulky alkyl substituents, such as methoxy and dimethylamino groups, can introduce steric hindrance, which may negatively impact the interaction between the compound and its target enzyme or receptor. nih.gov

The following table illustrates the effect of ring substituents on the activity of sulfamoyl benzoic acid analogues as LPA2 agonists.

Compound IDRing SubstituentEC50 (nM)
4 None1.40
11c 4-Chloro0.057
11d 5-Chloro0.005

Data sourced from a study on LPA2 agonists. nih.govnih.gov

Isosteric and Bioisosteric Replacements in the 3-Dimethylsulfamoyl-4-methoxy-benzoic acid Scaffold

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties.

In the development of sulfamoyl benzoic acid analogues, an isosteric replacement of a sulfur atom (-S-) in a parent compound with a sulfamoyl moiety (-NH-SO2-) was a key step that led to improved potency and selectivity. nih.gov This modification highlights how subtle changes in a linker region can significantly alter binding affinity. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of sulfamoyl benzoic acid derivatives are crucial for their biological function. The specific arrangement of functional groups in space dictates how the molecule fits into its target's binding pocket.

Computational docking analyses have been used to rationalize the structure-activity relationships of these analogues. nih.gov Molecular modeling studies can predict binding affinity and reveal how conformational strain impacts activity. nih.gov For instance, the improved potency of a sulfamoyl benzoic acid analogue over its predecessor was attributed to an increased predicted binding affinity and a favorable conformation within the receptor pocket. nih.gov

Computational Chemistry and Molecular Modeling in the Research of 3 Dimethylsulfamoyl 4 Methoxy Benzoic Acid and Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a principal method in computational chemistry that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This technique is instrumental in understanding the interactions between potential drug candidates, such as analogues of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid, and their biological targets.

The sulfamoylbenzoic acid scaffold has been investigated for its inhibitory potential against several key enzymes implicated in various diseases.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Molecular docking studies have been crucial in elucidating the binding modes of sulfamoylbenzoic acid derivatives with different isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8). These enzymes are involved in pathological processes like thrombosis and cancer. For instance, docking studies of potent inhibitors revealed significant interactions with amino acid residues within the homology models of the respective h-NTPDase proteins. The analysis of these interactions helps to explain the observed inhibitory potency and selectivity of different analogues.

Table 1: Molecular Docking Interactions of Potent Sulfamoyl-Benzamide Inhibitors with h-NTPDase Isoforms
CompoundTarget IsoformKey Interacting ResiduesInteraction Type
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase1Phe43, Ser44, Gln125Hydrogen Bonding, Pi-Alkyl
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2Tyr55, Asn191, Trp245Hydrogen Bonding, Pi-Sigma
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2Tyr55, Asn191, Trp245Hydrogen Bonding, Pi-Pi Stacking
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2Tyr55, Asn191, Trp245Hydrogen Bonding, Hydrophobic
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase3Ser48, Gln130, Arg250Hydrogen Bonding, Pi-Cation
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase8Ser42, Thr43, Tyr200Hydrogen Bonding, Pi-Alkyl

α-glucosidase and α-amylase: These enzymes are key targets in the management of type II diabetes. The inhibition of α-amylase and α-glucosidase can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. nih.gov Docking studies of various benzoic acid derivatives have shown that hydrogen bonding and hydrophobic interactions are the primary forces driving their inhibitory activity. researchgate.net For α-amylase, key interactions often involve amino acid residues such as His201. researchgate.net The carboxyl group and other substituents on the benzoic acid ring play a critical role in forming these stabilizing interactions within the enzyme's active site. researchgate.net

Cytosolic Phospholipase A2α (cPLA2α): N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes. researchgate.net Molecular docking is employed in these studies to model the binding of these compounds into the active site of cPLA2α. These computational models help to rationalize the structure-activity relationships observed in a series of synthesized analogues and guide the design of compounds with improved inhibitory potency. researchgate.net

Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses. The LPA2 subtype, in particular, is a target for its role in mediating antiapoptotic effects. nih.govnih.govacs.org Computational modeling has been pivotal in the development of sulfamoyl benzoic acid (SBA) analogues as the first specific agonists of the LPA2 receptor, with some demonstrating subnanomolar activity. nih.govacs.org Docking analyses of these SBA compounds into the ligand-binding pocket of LPA2 have helped to rationalize the experimentally observed SAR and guide the medicinal chemistry efforts to enhance potency and selectivity. nih.govacs.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to discover and design new biologically active molecules.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. These models can be generated based on the structure of a known ligand-receptor complex or a set of active compounds. nih.govderpharmachemica.com For example, in the search for new α-glucosidase inhibitors, pharmacophore models have been developed using known inhibitors like acarbose. nih.gov Such models, often featuring a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features, are then used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net

Virtual screening is a broader computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govnih.govsemanticscholar.org This can be done using the pharmacophore models described above (ligand-based virtual screening) or by docking the library compounds into the target's binding site (structure-based virtual screening). nih.govnih.gov This approach has been successfully applied to discover novel, nonlipid, drug-like agonists for the LPA2 receptor. nih.gov By screening chemical libraries for compounds with structural similarity to known ligands, researchers have identified benzoic acid derivatives with specific agonist activity at the LPA2 receptor. nih.gov

In Silico ADMET Property Analysis (Methodology focus)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction allows for the early assessment of these properties, reducing the time and cost associated with failed candidates in later stages of drug development. The focus of these computational methods is on the methodology of prediction rather than delivering definitive results.

The methodology involves a range of computational models:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific ADMET property.

Physicochemical Property Prediction: A fundamental step is the calculation of key physicochemical properties. Many predictive models are based on well-established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors.

Specific Property Prediction: Computational tools can predict various specific ADMET characteristics. For absorption , models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). For distribution , they predict plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Metabolism prediction involves identifying the compound's likely interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Excretion pathways and potential for toxicity , including mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also assessed using a variety of computational models. These predictions are made using software and online servers that apply algorithms based on large datasets of experimentally determined properties.

Applications in Chemical Biology and Advanced Materials Science Research Focus

Development of Chemical Probes and Affinity Ligands for Biological Systems

The rational design of chemical probes and affinity ligands is a cornerstone of chemical biology, enabling the interrogation and manipulation of complex biological processes. The structural features of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid make it an intriguing scaffold for the development of such tools. The molecule possesses a carboxylic acid group, a sulfonamide moiety, and a methoxy (B1213986) group, all of which can be strategically exploited for interaction with biological targets or for the attachment of reporter groups.

The carboxylic acid provides a convenient handle for bioconjugation, allowing the molecule to be tethered to fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. This functional group can be activated to form an amide bond with amine-containing biomolecules or linker systems, a common strategy in the synthesis of chemical probes. The dimethylsulfamoyl group, with its potential for hydrogen bonding and dipolar interactions, can contribute to the binding affinity and selectivity of the probe for its target protein. Furthermore, the methoxy group can influence the molecule's solubility and pharmacokinetic properties, which are critical considerations in the design of effective biological probes.

In the context of affinity-based protein profiling, derivatives of this compound could be immobilized on a solid support to create an affinity matrix for the capture and identification of interacting proteins from complex biological lysates. The specific binding properties of the core scaffold can be modulated through synthetic modifications, allowing for the development of ligands with tailored affinities for specific protein targets.

Functional Group Potential Role in Chemical Probe/Affinity Ligand Design
Carboxylic AcidBioconjugation handle (for attachment of reporters, linkers, or solid supports)
DimethylsulfamoylContributes to binding affinity and selectivity through hydrogen bonding and dipolar interactions
Methoxy GroupModulates solubility, pharmacokinetic properties, and potential metabolic stability
Aromatic RingProvides a rigid scaffold for the defined spatial presentation of functional groups

Intermediates for Complex Organic Synthesis and Building Blocks for API Research (Methodological aspects, not specific API manufacturing)

Methodologically, the reactivity of the carboxylic acid and the aromatic ring can be selectively manipulated to achieve a desired synthetic outcome. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and acid chlorides, providing access to a wide range of derivative compounds. The aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the biological activity of the final product.

The synthetic tractability of this building block allows for the rapid generation of a library of analogues, a critical step in establishing structure-activity relationships (SAR) during the lead optimization phase. For instance, the dimethylsulfamoyl group can be replaced with other sulfonamide derivatives, or the methoxy group can be substituted with other alkoxy groups to explore the chemical space around the initial fragment hit.

Synthetic Transformation Methodological Application in API Research
Carboxylic Acid Derivatization (Esterification, Amidation)Generation of compound libraries for SAR studies
Electrophilic Aromatic SubstitutionIntroduction of additional functional groups to modulate biological activity
Modification of the Sulfonamide MoietyExploration of the impact of different substituents on target binding
Alteration of the Methoxy GroupFine-tuning of physicochemical properties (e.g., solubility, lipophilicity)

Future Research Directions and Methodological Innovations

Exploration of Novel Biological Targets for Sulfamoyl Benzoic Acid Scaffolds

The inherent structural features of sulfamoyl benzoic acids, such as the zinc-binding capacity of the sulfamoyl group, make them promising candidates for interacting with a wide array of biological targets. ontosight.ai Research has moved beyond traditional applications to explore novel proteins and pathways where these scaffolds can exert therapeutic effects. By modifying the core structure, researchers have successfully developed derivatives that exhibit high affinity and selectivity for various enzymes and receptors.

Key research findings have identified several new biological targets for compounds derived from the sulfamoyl benzoic acid scaffold. These include G protein-coupled receptors (GPCRs), ectonucleotidases, kinases, and metalloenzymes, highlighting the scaffold's versatility. nih.govnih.govthesciencein.orgnih.gov For instance, analogues have been synthesized that act as the first specific, subnanomolar agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA₂), a GPCR involved in protecting the mucosal barrier in the gut. nih.govnih.gov Other derivatives have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumor activity. nih.gov Further studies have demonstrated the potential of these compounds as allosteric activators of human glucokinase, relevant for diabetes treatment, and as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play roles in inflammation and thrombosis. nih.govthesciencein.org

Table 1: Novel Biological Targets for Sulfamoyl Benzoic Acid Derivatives
Biological TargetDerivative ClassObserved ActivityTherapeutic Potential
Lysophosphatidic Acid Receptor 2 (LPA₂)Sulfamoyl benzoic acid (SBA) analoguesSpecific AgonistGastrointestinal protection, Anti-apoptosis nih.govnih.gov
Human Carbonic Anhydrases (hCA IX & XII)2,4-dichloro-5-sulfamoylbenzoic acid derivativesSelective InhibitorOncology nih.gov
Human Glucokinase (GK)Sulfamoyl benzamide (B126) derivativesAllosteric ActivatorType 2 Diabetes thesciencein.org
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)Sulfamoyl-benzamidesSelective InhibitorThrombosis, Inflammation, Cancer, Diabetes nih.gov
P2Y₁₄ Receptor3-Sulfonamido benzoic acid derivativesAntagonistAcute Lung Injury, Allergic Conditions researchgate.net

Advanced Synthetic Methodologies for Enhanced Diversity and Yield

Innovations in synthetic organic chemistry are crucial for generating diverse libraries of 3-dimethylsulfamoyl-4-methoxy-benzoic acid derivatives efficiently and in high yields. Traditional methods are being supplemented and replaced by more advanced and robust techniques that allow for precise control over molecular architecture.

Modern synthetic strategies often begin with the chlorosulfonation of benzoic acid precursors, followed by the formation of the sulfonamide and, subsequently, the carboxamide. nih.gov Advanced methods for these transformations include carbodiimide (B86325) coupling using reagents like EDC with a DMAP catalyst, which facilitates the efficient formation of amide bonds under mild conditions. nih.gov Another approach involves creating a reactive derivative of the carboxylic acid, such as an acid chloride (using thionyl chloride) or a mixed acid anhydride, which can then be reacted with various amines in polar solvents to yield the desired products. google.com These methods provide a reliable pathway to a wide range of derivatives.

To further enhance molecular diversity, researchers are exploring novel coupling reactions. Copper-catalyzed etherification of C-H bonds presents a method for direct, auxiliary-assisted alkoxylation, expanding the range of possible substituents on the aromatic ring. researchgate.net The synthesis of complex derivatives often involves a multi-step process that can include esterification, alkylation, nitration, and reduction, followed by cyclization and amination reactions to build the final, intricate molecule. mdpi.com The choice of methodology allows chemists to systematically modify different regions of the parent scaffold to optimize biological activity. nih.gov

Table 2: Comparison of Synthetic Methodologies
MethodologyKey Reagents/ConditionsPrimary ApplicationReference
Linear Synthesis via Chlorosulfonation1. Chlorosulfonic acid 2. Amines 3. EDC/DMAPStepwise construction of sulfamoyl-benzamides nih.gov
Reactive Carboxylic Acid DerivativesThionyl chloride or Ethyl chlorocarbonate, followed by an amineAmide formation from the benzoic acid moiety google.com
Scaffold DerivatizationK₂CO₃ in DMF; or Triethylamine in THFCoupling of amines or sulfonyl chlorides to modify the scaffold nih.gov
Multi-step SynthesisEsterification, alkylation, nitration, reduction, cyclization, aminationConstruction of complex, highly functionalized derivatives mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are particularly applicable to the design of novel derivatives of this compound. scielo.br Computational approaches can significantly accelerate the identification of promising lead compounds by predicting their biological activities and physicochemical properties before synthesis, thereby reducing the time and cost of research and development. semanticscholar.org

One of the primary applications of AI in this context is virtual screening and molecular docking. nih.gov These techniques simulate the interaction between a potential drug molecule and its biological target, providing insights into binding affinity and mode of action. nih.gov For sulfamoyl benzoic acid derivatives, docking studies have been used to rationalize experimental structure-activity relationships (SAR) and guide the design of more potent and selective compounds. nih.govnih.gov

Beyond docking, various ML models are being employed to build quantitative structure-activity relationship (QSAR) models. mdpi.com Algorithms such as random forest, support vector machines (SVM), deep neural networks (DNN), and gradient boosting can be trained on existing datasets of compounds with known activities to predict the efficacy of new, untested molecules. semanticscholar.orgmdpi.commdpi.com These models can identify key molecular features that confer desired biological effects, enabling a more targeted approach to compound design. mdpi.com AI tools like AtomNet and DeepTox can predict bioactivity and potential toxicity, respectively, helping to prioritize candidates with the most favorable profiles for synthesis and experimental testing. crimsonpublishers.com

Development of Multitargeting Ligands Based on the this compound Core

Complex diseases like cancer and inflammatory disorders often involve multiple biological pathways. This has spurred interest in the development of multitargeting ligands—single molecules designed to interact with several disease-relevant targets simultaneously. arxiv.org The this compound core is an attractive scaffold for this purpose due to its demonstrated ability to be modified to interact with diverse biological targets, such as kinases, GPCRs, and various enzymes. nih.govthesciencein.orgnih.gov

The design of multitarget drugs is a significant challenge, as it requires balancing affinity for multiple, often structurally different, proteins within a single, drug-like molecule. arxiv.org A common strategy is the fusion of pharmacophores, where known structural motifs responsible for activity at different targets are combined. rsc.org This approach leverages existing SAR knowledge to create a new chemical entity with a desired polypharmacological profile.

Q & A

Q. Critical parameters :

ParameterImpact on YieldReference
TemperatureHigher temps favor sulfonylation
Solvent polarityPolar aprotic solvents improve reactivity
Catalyst loadingExcess triethylamine reduces by-products

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • 1H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and dimethylsulfamoyl protons (~δ 2.8–3.0 ppm). Use DMSO-d6 for solubility; residual solvent peak at δ 2.50 ppm .
    • 13C NMR : Carboxylic acid carbon at ~δ 170 ppm; aromatic carbons split due to substituent effects .
  • FTIR : Key stretches include S=O (1150–1250 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For C₁₀H₁₃NO₅S, expected m/z = 283.0523 .

Advanced: How can researchers resolve contradictions in NMR spectral data when synthesizing derivatives of this compound?

Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR : Identify rotameric splitting (e.g., coalescence temperature studies) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .
  • Computational validation : Compare experimental shifts with DFT-predicted values (software: Gaussian, ORCA) .
  • By-product analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) .

Advanced: What computational approaches are validated for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity (e.g., Fukui indices for electrophilic sites) .
  • Machine learning (ML) : Tools like Pistachio_Ringbreaker analyze steric/electronic effects to rank feasible reaction pathways .
  • Solvent modeling : COSMO-RS predicts solvation effects on activation energy .

Q. Example workflow :

Generate 3D conformers (RDKit).

Calculate partial charges (Mulliken, ESP).

Simulate reaction trajectories (GAMESS) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles (CEN/EN standards) .
  • Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., SO₂) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How can reaction conditions be optimized to minimize by-products during sulfonamide group installation?

Answer:

  • Stoichiometry control : Use 1.2 equiv. of sulfonating agent to avoid excess reagent .
  • Temperature gradients : Start at 0°C to slow side reactions, then ramp to 25°C .
  • Additive screening : Add molecular sieves to absorb water, improving sulfonyl chloride stability .

Q. Optimization table :

ConditionBy-product ReductionReference
Slow reagent addition40%
Dry solvent (THF)30%

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

  • Enzyme inhibition : Acts as a COX-2 inhibitor scaffold; IC₅₀ values determined via fluorometric assays .
  • Prodrug design : Carboxylic acid group facilitates conjugation with bioactive moieties (e.g., ester linkages) .
  • Receptor binding : Radiolabeled derivatives (³H/¹⁴C) used in autoradiography studies .

Advanced: How do electronic effects of substituents influence the acidity of the carboxylic acid group?

Answer:

  • Methoxy group : Electron-donating (+M effect) decreases acidity (pKa ~4.5 vs. benzoic acid’s 4.2) .
  • Dimethylsulfamoyl : Electron-withdrawing (-I effect) increases acidity (pKa ~3.8) .
  • Computational validation : Use Jaguar or ADF to calculate partial charges and correlate with experimental pKa .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression .
  • Design of Experiments (DoE) : Screen factors (e.g., stirring rate, reagent purity) via Plackett-Burman design .
  • Crystallization control : Seed crystals and controlled cooling rates improve polymorph consistency .

Basic: How is the purity of this compound validated in academic research?

Answer:

  • HPLC : C18 column, mobile phase = MeCN:H₂O (70:30), retention time ~8.2 min .
  • Melting point : Sharp range (e.g., 210–212°C) indicates purity; deviations suggest impurities .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.